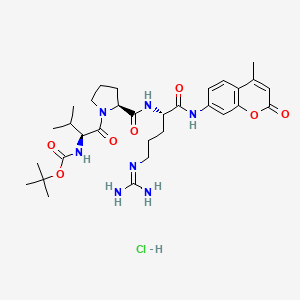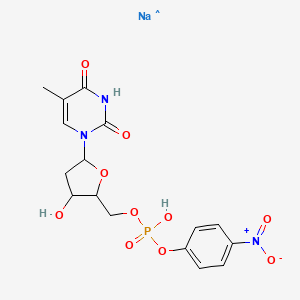
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione, also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, is a chemical compound with the molecular formula C10H7F3O2 . It has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
Synthesis Analysis
The synthesis of 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione involves the use of ethyl trifluoroacetate and sodium ethoxide. The mixture is stirred under reflux at 75 °C for 10 hours . It has also been used as a ligand in the preparation of ternary lanthanide (Ln) complexes .Molecular Structure Analysis
The molecular structure of 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione can be represented by the InChI code: 1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 .Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione has been used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Physical And Chemical Properties Analysis
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione is a solid substance with a molecular weight of 230.19 . The InChI code for this compound is 1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 .Applications De Recherche Scientifique
Environmental Science
Lastly, in environmental science, this compound could be investigated for its role in the degradation of pollutants. Its potential to participate in advanced oxidation processes might be explored to develop more efficient methods for water and air purification.
Each of these applications leverages the unique chemical structure of 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione , particularly the presence of the trifluoromethyl group, to achieve specific outcomes in scientific research . The compound’s versatility highlights its importance across a broad spectrum of scientific disciplines.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of a series of nno ketoimines . Ketoimines are often used as ligands in coordination chemistry and can interact with various biological targets.
Mode of Action
It’s known that it can participate in Schiff base condensation reactions to form NNO ketoimines . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its role in the synthesis of nno ketoimines , it may influence pathways where these compounds play a role.
Result of Action
Its role in the synthesis of nno ketoimines suggests that it may have a significant impact on cellular processes where these compounds are involved .
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIOGFQTFUVFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586349 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione | |
CAS RN |
258346-69-9 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






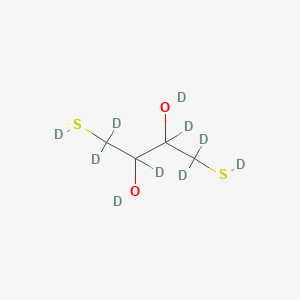
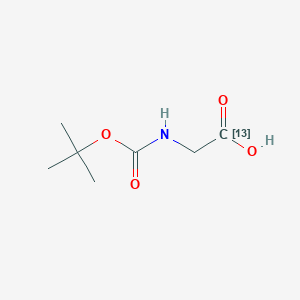
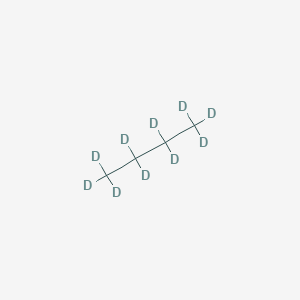

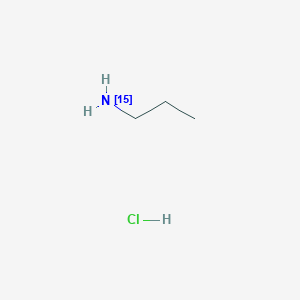
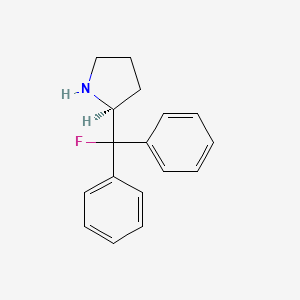

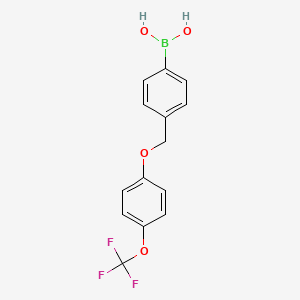
![Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate](/img/no-structure.png)
